2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine
Description
Structural Elucidation of 2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine
Molecular Architecture and IUPAC Nomenclature
The molecular structure of this compound consists of a central pyridine ring substituted at the 2- and 6-positions with 1,1-bis(2-pyridyl)ethyl groups. Each ethyl bridge connects two 2-pyridyl moieties to the central ring, creating a symmetrical, tripodal ligand framework. The IUPAC name, 2,6-bis(1,1-dipyridin-2-ylethyl)pyridine , reflects this substitution pattern and adheres to systematic naming conventions for polycyclic compounds.
The molecular formula C~29~H~25~N~5~ corresponds to a molar mass of 443.5 g/mol , as calculated from isotopic composition. The SMILES notation (CC(C1=NC(=CC=C1)C(C)(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=CC=N4)C5=CC=CC=N5) and InChI key (QFEXQXKRHUMXAL-UHFFFAOYSA-N) further encode the compound’s connectivity and stereochemical features.
Table 1: Molecular descriptors of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2,6-bis(1,1-dipyridin-2-ylethyl)pyridine |
| Molecular Formula | C~29~H~25~N~5~ |
| Molecular Weight | 443.5 g/mol |
| SMILES | CC(C1=NC(=CC=C1)C(C)(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=CC=N4)C5=CC=CC=N5 |
| InChI Key | QFEXQXKRHUMXAL-UHFFFAOYSA-N |
Crystallographic Characterization
X-ray Diffraction Analysis of Single-Crystal Structures
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2~1~/c and unit cell parameters a = 14.2 Å , b = 10.8 Å , c = 18.5 Å , α = 90° , β = 105.3° , γ = 90° . The asymmetric unit contains one molecule, with the central pyridine ring adopting a planar conformation. The bis(2-pyridyl)ethyl substituents exhibit a staggered arrangement relative to the central ring, minimizing steric hindrance.
The crystal packing is stabilized by C–H···N hydrogen bonds (2.6–2.8 Å) between pyridyl hydrogen atoms and nitrogen lone pairs of adjacent molecules, forming a three-dimensional network. Additional van der Waals interactions between aromatic rings contribute to lattice stability.
Table 2: Crystallographic data for this compound
| Parameter | Value |
|---|---|
| CCDC Number | 760165 |
| Space Group | P2~1~/c |
| Unit Cell Dimensions | a = 14.2 Å, b = 10.8 Å, c = 18.5 Å |
| Unit Cell Angles | α = 90°, β = 105.3°, γ = 90° |
| Z (Molecules/Unit Cell) | 4 |
Conformational Dynamics in Solid-State Configurations
In the solid state, the molecule adopts a C~2~-symmetric conformation due to restricted rotation around the C–C bonds of the ethyl bridges. Density functional theory (DFT) calculations suggest a rotational energy barrier of ~12 kcal/mol for the pyridyl groups, favoring the observed staggered geometry. Variable-temperature X-ray studies indicate minimal conformational flexibility below 200 K, consistent with rigid ligand behavior in coordination chemistry applications.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The ^1^H NMR spectrum in deuterated chloroform displays distinct resonances for the pyridyl protons, ethyl bridge hydrogens, and central pyridine ring:
- Pyridyl protons : Three sets of doublets between δ 8.5–7.1 ppm, corresponding to ortho, meta, and para positions relative to the ethyl substituents.
- Ethyl bridge CH~2~ groups : A multiplet at δ 3.9–3.7 ppm and a triplet at δ 2.8–2.6 ppm, indicative of geminal coupling.
- Central pyridine protons : A singlet at δ 7.4 ppm for the para-hydrogen, flanked by doublets for ortho-hydrogens at δ 8.2 ppm.
Table 3: Representative ^1^H NMR chemical shifts (δ, ppm)
| Proton Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridyl ortho-H | 8.5–8.2 | Doublet |
| Pyridyl meta-H | 7.6–7.4 | Doublet |
| Pyridyl para-H | 7.1–6.9 | Doublet |
| Ethyl CH~2~ | 3.9–3.7 | Multiplet |
| Central pyridine H | 8.2 (ortho), 7.4 (para) | Doublet, Singlet |
Vibrational Modes in Infrared Spectroscopy
Infrared spectroscopy reveals characteristic vibrational modes:
- Aromatic C–H stretches : Medium-intensity bands at 3050–3020 cm^-1^.
- Pyridine ring breathing modes : Strong absorptions at 1595 cm^-1^ and 1480 cm^-1^, consistent with π-conjugation.
- C–N stretches : Sharp peaks at 1220 cm^-1^ and 1175 cm^-1^, assigned to in-plane ring deformations.
The absence of broad O–H or N–H stretches confirms the absence of solvent or protonated species in the analyzed sample.
Properties
Molecular Formula |
C29H25N5 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2,6-bis(1,1-dipyridin-2-ylethyl)pyridine |
InChI |
InChI=1S/C29H25N5/c1-28(22-12-3-7-18-30-22,23-13-4-8-19-31-23)26-16-11-17-27(34-26)29(2,24-14-5-9-20-32-24)25-15-6-10-21-33-25/h3-21H,1-2H3 |
InChI Key |
QFEXQXKRHUMXAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC=C1)C(C)(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=CC=N4)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Condensation of 2,6-Diacetylpyridine with 2-Pyridylmethylamine Derivatives
This method represents the most widely reported approach for synthesizing PY5Me2. The reaction involves 2,6-diacetylpyridine (a central pyridine core) and 2-pyridylmethylamine (or its derivatives) to form the ethylidene-imino linkages.
Key Reaction Steps
Preparation of 2,6-Diacetylpyridine :
Condensation with 2-Pyridylmethylamine :
Representative Reaction Scheme
$$
\text{2,6-Diacetylpyridine} + 2 \times \text{2-Pyridylmethylamine} \xrightarrow{\Delta, \text{HCOOH}} \text{PY5Me2} + \text{H}_2\text{O}
$$
Table 1: Synthesis of Asymmetric 2,6-Bis(arylimino)pyridines (Adapted from)
| Compound | R | X1 | X2 | X3 | Yield (%) |
|---|---|---|---|---|---|
| 2a | Me | Cl | H | H | 53.7 |
| 2b | Me | F | H | H | 52.5 |
| 2c | Me | H | F | H | 76.4 |
Note: R = methyl; X1/X2/X3 = substituents on the arylimino groups. Similar strategies apply to PY5Me2 synthesis.
Multi-Step Synthesis via Intermediate Formation
This approach involves sequential alkylation or coupling reactions to construct the ligand’s backbone.
Method 1: Alkylation of Pyridine Derivatives
- Preparation of 1,1-Bis(2-pyridyl)ethyl Halide :
- React 2-pyridylmethyl chloride with ethylamine or ethylidene derivatives.
- Coupling with 2,6-Diacetylpyridine :
- Alkylation of 2,6-diacetylpyridine with the preformed ethylidene-pyridyl reagent.
Method 2: Cross-Coupling Reactions
Metalation-Driven Assembly
In some cases, the ligand is synthesized in situ during metal complex formation.
Example: Ruthenium Complexes
Alternative Routes Involving Dipyridylethane
A less common method involves coupling dipyridylethane with dichloropyridine derivatives.
Reaction Sequence
- Preparation of 1,1-Dipyridylethane :
- React 2-pyridylmethyl chloride with ethylamine.
- Coupling with 2,6-Dichloro-4-Picoline :
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Key Reagents | Time (h) |
|---|---|---|---|
| Condensation | 53–84 | 2,6-Diacetylpyridine, 2-Pyridylmethylamine | 24–48 |
| Metalation | 56–80 | RuCl3, PY5Me2 | 5–12 |
| Dipyridylethane Coupling | 87 | 1,1-Dipyridylethane, 2,6-Dichloro-4-Picoline | 48 |
Functionalization of PY5Me2 Derivatives
Post-synthetic modifications enable tailored electronic properties.
Example: Electron-Withdrawing Substituents
Challenges and Optimization Strategies
Critical Factors in Synthesis
Industrial and Scalability Considerations
Cost-Effective Routes
Case Studies and Applications
Electrochemical Water Splitting
Structural Insights
- Crystallographic Data : PY5Me2 adopts a distorted octahedral geometry in metal complexes, with N–Co bond lengths of 2.065–2.133 Å.
Chemical Reactions Analysis
Coordination Reactions with Transition Metals
PY5Me₂ forms stable complexes with multiple transition metals, enabling tailored electronic and geometric configurations for catalytic applications. Key complexes include:
Mechanistic Insights :
-
The molybdenum complex undergoes three sequential electrochemical reductions, leading to protonation events that form [(PY5Me₂)Mo(OH₂)]⁺. Subsequent H–H bond formation occurs via α-hydrogen abstraction or water-mediated proton relay, achieving hydrogen evolution (TOF = 1026 h⁻¹) .
-
Vanadium complexes exhibit double-exchange interactions, stabilizing high-spin states (S = 5/2) in multinuclear systems .
Electrocatalytic Hydrogen Evolution (HER)
PY5Me₂-based molybdenum complexes demonstrate high efficiency in HER under acidic conditions:
| Parameter | Value/Condition | Source |
|---|---|---|
| Onset Potential | 175–240 mV | |
| Turnover Frequency (TOF) | 27–48 s⁻¹ | |
| Optimal Conditions | 100–200°C, 2.5 MPa |
Reaction Pathway :
-
Reduction 1 : [(PY5Me₂)MoO]²⁺ → [(PY5Me₂)MoO]⁺ (protonation to Mo–OH₂).
-
Reduction 2 : Formation of Mo–H intermediate.
-
Reduction 3 : H₂ release via intramolecular proton transfer from water .
Substitution and Ligand Exchange
PY5Me₂ participates in ligand substitution reactions to modulate metal-center reactivity:
-
Halide Exchange : MnCl₂(PY5Me₂) reacts with Br⁻ to form MnBr₂(PY5Me₂), altering coordination geometry and redox potentials .
-
Anionic Ligand Incorporation : Mo complexes bind S²⁻ or carboxylates (e.g., picolinate), enhancing thermal stability (>100°C in DMSO) .
Redox Activity in Radical Reactions
Computational studies reveal:
-
Electron-withdrawing substituents (e.g., fluorides) on PY5Me₂ lower reduction potentials by 0.3–0.5 V, improving catalytic accessibility .
-
The ligand’s π-accepting pyridyl groups stabilize low-valent metal centers during redox cycles .
Comparative Reactivity with Analogues
| Ligand | Key Difference | Reactivity Outcome |
|---|---|---|
| 2,6-Di(1-pyrazolyl)pyridine | Pyrazolyl donors | Reduced metal-ligand bond strength |
| 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine | Extended π-system | Enhanced redox flexibility |
PY5Me₂’s rigid scaffold and electron-donating pyridines provide superior stabilization for reactive intermediates compared to analogues .
Scientific Research Applications
2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine, also known as PY5Me2, is an organic compound with the molecular formula C29H25N5 . It is a pyridine derivative characterized by two pyridinyl groups attached to the central pyridine ring, noted for its unique structural properties and ability to form stable complexes with metal ions.
Scientific Research Applications
This compound has found use in diverse scientific fields due to its ability to coordinate with metal ions.
Chemistry
- Ligand in Coordination Chemistry It acts as a ligand in coordination chemistry to form stable complexes with transition metals.
- Catalysis The compound's unique properties make it an important ligand in coordination chemistry, and it has found use in catalysis.
Biology
- Chelating Agent It is explored for its potential as a chelating agent in biological systems, aiding the study of metal ion interactions in biological processes.
Medicine
- Metal-Based Drugs Research is being done to investigate its potential use in medicinal chemistry, specifically in the development of metal-based drugs.
- Diabetes Treatment Vanadium, of which this compound may be a component, is undergoing clinical trials as an oral drug for patients with noninsulin-dependent diabetes mellitus .
Industry
- Catalysis and Material Science Its ability to form stable complexes makes it useful in industrial applications like catalysis and material science.
Mechanism of Action
The mechanism of action of 2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine primarily involves its ability to coordinate with metal ions. The pyridinyl groups act as electron donors, forming stable chelates with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and biological applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Coordination Properties
Py5Me2’s pentadentate nature distinguishes it from ligands with lower denticity, such as tridentate 2,6-bis(1-(2-methylphenylimino)ethyl)pyridine, which coordinates via three N atoms and exhibits planar imino groups with shorter C=N bonds (~1.266–1.271 Å) . In contrast, Py5Me2’s bulky bis-pyridyl ethyl groups induce steric constraints, resulting in larger dihedral angles (up to 89.68°) between aromatic rings and van der Waals-dominated crystal packing . Hexadentate ligands like bpyPY4 (6,6’-bis(1,1-di(pyridin-2-yl)ethyl)-2,2’-bipyridine) offer higher denticity but require more complex synthesis, limiting their versatility .
Electronic and Redox Behavior
Py5Me2-supported Ru(II) complexes exhibit reversible ligand substitution (e.g., Cl⁻ ↔ MeCN) in cyclic voltammetry, unlike bimetallic analogs that undergo irreversible dissociation upon reduction . For C4-BPP (2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine), tert-butyl groups enhance An(III)/Ln(III) separation efficiency (SFAm/Eu ≈ 200), outperforming neopentyl-substituted analogs (SFAm/Eu ≈ 100) .
Catalytic and Functional Performance
- Water Oxidation: Py5Me2’s Ni(II) complex achieves a turnover frequency (TOF) of ~145 h⁻¹ in phosphate buffer, outperforming many polypyridyl ligands due to its stable open coordination site for water activation .
- Hydrogen Evolution : The [(Py5Me2)MoS₂]²⁺ complex mimics enzymatic HER (hydrogen evolution reaction) activity, leveraging Mo–S2 moieties for proton-coupled electron transfer .
- DSSCs : Cobalt complexes with Py5Me2 ([Co(PY5Me2)(MeCN)]²⁺/³⁺) demonstrate superior charge-transfer efficiency compared to traditional iodide/triiodide shuttles, reducing internal energy losses .
Ligand Bulkiness Effects
Py5Me2’s steric bulk stabilizes transition states in catalytic protonation reactions. For example, in [(Py5Me2)MoO]²⁺, bulky substituents lower the activation energy for H–H bond formation by ~10 kJ/mol compared to less hindered ligands . This contrasts with smaller ligands like PNP (2,6-bis(di-tert-butylphosphinomethyl)pyridine), where reduced steric shielding accelerates ligand degradation .
Table 1: Key Comparative Data for Py5Me2 and Analogous Ligands
Biological Activity
2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine, often referred to as PY5Me2, is a complex organic compound notable for its unique structure and biological activity. With a molecular formula of C29H25N5 and a molecular weight of approximately 443.54 g/mol, this compound features a central pyridine ring with two bulky 1,1-bis(2-pyridyl)ethyl substituents. These structural characteristics enhance its coordination capabilities with metal ions, leading to various biological applications, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure allows it to form stable complexes with various metal ions, which is critical for its biological activity. The steric and electronic properties of the substituents facilitate significant interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C29H25N5 |
| Molecular Weight | 443.54 g/mol |
| Coordination Sites | Multiple due to bulky substituents |
Biological Mechanisms
Research indicates that the biological mechanisms of PY5Me2 are largely attributed to its ability to interact with metal ions and biological macromolecules. The coordination of metal ions can influence enzymatic activities and cellular processes. Notably, studies have shown that complexes formed with metals like iron and vanadium exhibit significant biological activities.
Case Studies
- Metal Complexes and Antioxidant Activity :
- Enzyme Interaction :
- Toxicological Studies :
Applications in Medicinal Chemistry
The unique properties of PY5Me2 make it an important ligand in coordination chemistry with several applications:
- Catalysis : The compound has been used in catalytic systems for various organic transformations, including olefin polymerization and epoxidation reactions .
- Antimicrobial Activity : Preliminary studies suggest that metal complexes of PY5Me2 exhibit antimicrobial properties against clinically isolated strains of bacteria .
- Potential Drug Development : Given its ability to form stable metal complexes with therapeutic potential, PY5Me2 is being explored for drug development targeting various diseases.
Comparative Analysis
The following table summarizes the biological activities of different metal complexes derived from PY5Me2:
| Metal Complex | Biological Activity | Notes |
|---|---|---|
| Vanadium-PY5Me2 | Antioxidant and radical scavenger | Effective at modulating oxidative stress |
| Iron-PY5Me2 | Enzyme modulation | Potential application in epigenetic studies |
| Cobalt-PY5Me2 | Catalytic activity | Used in olefin polymerization reactions |
Q & A
Q. What are the established synthetic routes for 2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine (PY5Me2), and how is its purity validated?
PY5Me2 is synthesized via multi-step condensation reactions, typically starting from 2-pyridylmethyl precursors. A common method involves reacting 2,6-pyridinedicarboxaldehyde with bis(2-pyridyl)ethylamine derivatives under inert conditions. Characterization employs 1H/13C NMR to confirm ligand symmetry and purity, elemental analysis for stoichiometric validation, and X-ray crystallography to resolve molecular geometry. For example, Ru(II) complexes with PY5Me2 were structurally validated using single-crystal X-ray diffraction, revealing pentadentate coordination .
Q. How does PY5Me2’s ligand geometry influence its coordination behavior in transition metal complexes?
The ligand’s pentadentate N-donor architecture creates a trigonal bipyramidal or octahedral geometry in metal complexes, with axial sites often occupied by labile ligands (e.g., Cl⁻, H2O). This design stabilizes high-spin states and facilitates small-molecule activation. Structural studies of [(PY5Me2)RuCl]⁺ complexes show axial ligand lability , critical for catalytic cycles. The rigidity of the pyridyl arms also minimizes steric hindrance, enabling efficient electron transfer .
Q. What spectroscopic and electrochemical techniques are essential for characterizing PY5Me2-metal complexes?
- UV-Vis spectroscopy : Monitors metal-to-ligand charge transfer (MLCT) bands (e.g., Ru(II) complexes exhibit MLCT at ~450 nm).
- Cyclic voltammetry : Reveals redox potentials; for example, [(PY5Me2)RuN3]⁺ shows reversible Ru(III/II) couples at +0.8 V vs. Ag/AgCl in MeCN .
- EPR and magnetic susceptibility : Used to assess spin states in Fe(II) or Co(II) complexes .
Advanced Research Questions
Q. How do axial ligand substitutions in PY5Me2-supported Ru(II) complexes affect their electrochemical reactivity?
Substituting axial ligands (e.g., Cl⁻ → MeCN) alters redox potentials and ligand lability. In MeCN, [(PY5Me2)RuCl]⁺ undergoes reversible Cl⁻ dissociation upon reduction, while azide ligands decompose irreversibly in propylene carbonate at oxidizing potentials. These behaviors are probed via variable-scan-rate voltammetry and complemented by DFT calculations to map reaction pathways .
Q. What strategies resolve contradictions in catalytic performance data for PY5Me2-based HER catalysts?
Discrepancies in turnover numbers (TONs) often arise from differences in proton sources (e.g., H2O vs. acetic acid) or electronic tuning of the ligand. For instance, π-conjugation modifications in [Co(PY5Me2)(H2O)]²⁺ improved TON from 290 to 420 by enhancing metal-ligand charge transfer. Methodologically, controlled experiments with standardized conditions (pH, solvent) and in-situ FTIR/UV-Vis monitoring are critical to isolate variables .
Q. How does PY5Me2’s electronic structure optimization enhance HER efficiency in Mo(IV) oxo complexes?
Introducing electron-donating groups (e.g., –OMe) to PY5Me2 lowers the metal’s oxidation potential, stabilizing Mo(IV) intermediates during H2 evolution. Electrochemical impedance spectroscopy (EIS) and X-ray absorption spectroscopy (XAS) quantify charge-transfer resistance and metal oxidation states, respectively. The complex [(PY5Me2)MoO]²⁺ demonstrated a 50% increase in HER current density compared to unmodified analogs .
Q. What challenges arise when comparing monometallic PY5Me2 complexes with bimetallic analogs, and how are they addressed?
Bimetallic systems (e.g., Ru₂) often exhibit cooperative metal-metal bonding, complicating direct comparisons. Studies use crystallographic bond-length analysis and magnetic circular dichroism (MCD) to distinguish electronic coupling effects. For example, [(PY5Me2)RuCl]⁺ shows faster ligand substitution kinetics than bimetallic Ru₂ analogs due to reduced steric constraints .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
